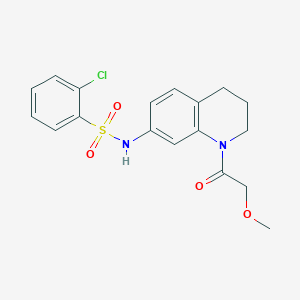

![molecular formula C21H25N7O B2422711 N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902444-22-8](/img/no-structure.png)

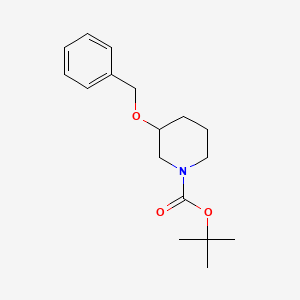

N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole is a heterocyclic compound that is emerging as a privileged scaffold in medicinal chemistry . It is found in a wide range of pharmaceutical drugs and has demonstrated a variety of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate .

Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable . The triazole ring can interact with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .

Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions. For instance, methylation of the thiol group of a compound was carried out using dimethyl sulphate .

Physical And Chemical Properties Analysis

1,2,4-Triazoles are stable compounds and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The research in this area involves the synthesis of various derivatives of triazoloquinazoline compounds. For instance, a study by Shikhaliev et al. (2005) involved the three-component condensation to afford dihydrotriazoloquinazolinones, highlighting the synthetic versatility of triazoloquinazoline scaffolds (Shikhaliev et al., 2005).

Pharmacological Applications

Several studies have explored the pharmacological potentials of triazoloquinazoline derivatives. Alagarsamy et al. (2008) synthesized a series of butyl-substituted triazoloquinazolines that demonstrated significant in vivo H1-antihistaminic activity, with one compound emerging as notably active and exhibiting minimal sedation compared to the standard chlorpheniramine maleate (Alagarsamy et al., 2008). Similarly, Alagarsamy et al. (2007) reported the synthesis of cyclohexyl-substituted triazoloquinazolines with potent H1-antihistaminic activity (Alagarsamy et al., 2007).

Antihypertensive and Antitumor Activities

In addition to antihistaminic properties, some triazoloquinazoline derivatives have been investigated for their antihypertensive and antitumor activities. A study by Alagarsamy and Pathak (2007) highlighted the synthesis of benzyl-substituted triazoloquinazolines with significant in vivo antihypertensive activity in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007). Moreover, Ahmed et al. (2014) synthesized triazolopyrimidine derivatives that showed potent anti-tumor cytotoxic activity in vitro against various human cancer cell lines (Ahmed et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Mode of Action

It is known that triazole compounds can interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the target, which can result in the observed biological effects.

Biochemical Pathways

For instance, some 1,2,4-triazole-containing compounds have been reported to exhibit a wide range of pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

For instance, some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities .

Future Directions

Given the wide range of biological activities demonstrated by 1,2,4-triazole derivatives, there is considerable interest in further exploring this scaffold for drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies can provide valuable insights for the rational design and development of new 1,2,4-triazole-based drugs .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butan-1-amine with cyclohexyl isocyanate.", "Starting Materials": [ "4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butan-1-amine", "Cyclohexyl isocyanate" ], "Reaction": [ "To a solution of 4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butan-1-amine in anhydrous dichloromethane, add cyclohexyl isocyanate.", "Heat the reaction mixture at reflux temperature for 24 hours.", "Cool the reaction mixture to room temperature and filter the precipitated solid.", "Wash the solid with cold dichloromethane and dry under vacuum to obtain N-cyclohexyl-4-(10-methylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide as a white solid." ] } | |

CAS RN |

902444-22-8 |

Molecular Formula |

C21H25N7O |

Molecular Weight |

391.479 |

IUPAC Name |

N-cyclohexyl-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |

InChI |

InChI=1S/C21H25N7O/c1-14-22-20-16-10-5-6-11-17(16)27-18(24-25-21(27)28(20)26-14)12-7-13-19(29)23-15-8-3-2-4-9-15/h5-6,10-11,15H,2-4,7-9,12-13H2,1H3,(H,23,29) |

InChI Key |

JLSDTZKNKRKHGR-UHFFFAOYSA-N |

SMILES |

CC1=NN2C(=N1)C3=CC=CC=C3N4C2=NN=C4CCCC(=O)NC5CCCCC5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

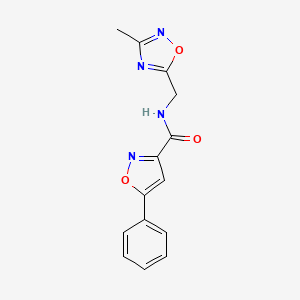

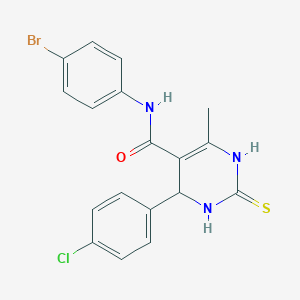

![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422628.png)

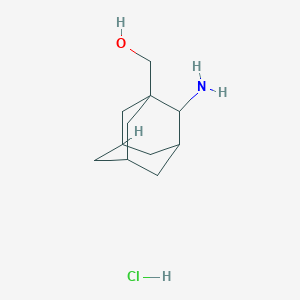

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide](/img/structure/B2422635.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2422639.png)

![Ethyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422642.png)

![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2422643.png)

![6-chloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2422646.png)

![3-(3-chloro-2-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2422647.png)